2,3-Difluoro-4-propoxybenzonitrile
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Overview
Description
2,3-Difluoro-4-propoxybenzonitrile is an organic compound with the molecular formula C10H9F2NO It is characterized by the presence of two fluorine atoms, a propoxy group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-propoxybenzonitrile typically involves the introduction of fluorine atoms and a propoxy group onto a benzonitrile core. One common method involves the reaction of 2,3-difluorobenzonitrile with propyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and the use of more robust catalysts to handle the increased scale of production.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-propoxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution Reactions: Formation of derivatives with different functional groups replacing the fluorine atoms.
Oxidation and Reduction Reactions: Conversion to amines or carboxylic acids, respectively.
Coupling Reactions: Formation of biaryl compounds with extended aromatic systems.
Scientific Research Applications
2,3-Difluoro-4-propoxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-propoxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design. The nitrile group can also participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobenzonitrile: Lacks the propoxy group, making it less versatile in certain chemical reactions.
4-Propoxybenzonitrile: Lacks the fluorine atoms, which can affect its reactivity and biological activity.
2,3-Difluoro-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a propoxy group, leading to different chemical and physical properties.
Uniqueness
2,3-Difluoro-4-propoxybenzonitrile is unique due to the combination of fluorine atoms and a propoxy group on the benzonitrile core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2,3-difluoro-4-propoxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c1-2-5-14-8-4-3-7(6-13)9(11)10(8)12/h3-4H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPDFECBLJOVLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)C#N)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601234 |
Source
|
Record name | 2,3-Difluoro-4-propoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174005-85-6 |
Source
|
Record name | 2,3-Difluoro-4-propoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1174005-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Difluoro-4-propoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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